molecular formula C15H13ClN4O2S B11192176 ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B11192176
M. Wt: 348.8 g/mol
InChI Key: CZTDDWHICSVIHF-UHFFFAOYSA-N
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Description

Ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thioamide to form the thiazole ring. The final product is obtained through esterification with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit specific biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
  • Ethyl 2-[5-amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromine or fluorine analogs .

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

ethyl 2-[5-amino-3-(4-chlorophenyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H13ClN4O2S/c1-2-22-14(21)12-8-23-15(18-12)20-13(17)7-11(19-20)9-3-5-10(16)6-4-9/h3-8H,2,17H2,1H3

InChI Key

CZTDDWHICSVIHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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